Chemical and physical properties of 8-Bromodibenzo[b,d]furan-2-carbonitrile
Chemical and physical properties of 8-Bromodibenzo[b,d]furan-2-carbonitrile
This guide details the chemical and physical profile of 8-Bromodibenzo[b,d]furan-2-carbonitrile (CAS: 1442648-14-7), a critical bifunctional intermediate used primarily in the synthesis of organic semiconductors (OLEDs) and advanced medicinal scaffolds.[1][2]
Role: Bifunctional Building Block for Optoelectronics & Medicinal Chemistry
CAS Registry Number: 1442648-14-7
Molecular Formula: C
Executive Summary
8-Bromodibenzo[b,d]furan-2-carbonitrile represents a class of "desymmetrized" dibenzofuran derivatives. Its value lies in its orthogonal reactivity : it possesses an electrophilic aryl bromide site (amenable to Pd-catalyzed cross-coupling) and a robust nitrile group (serving as an electron-withdrawing anchor or a precursor for heterocycles).[2][4] This dual functionality makes it an ideal scaffold for constructing Thermally Activated Delayed Fluorescence (TADF) emitters and high-triplet-energy host materials for OLEDs.[4]
Chemical Identity & Structural Properties[4][5][6][7]
The compound consists of a planar tricyclic dibenzofuran core.[4] The numbering system places the oxygen atom at the top, with the nitrile group at position 2 and the bromine atom at position 8.[2] This para-para' substitution pattern relative to the central bond axis maximizes conjugation length when extended, which is critical for charge transport applications.[2]
Physical Properties Table[4][8]
| Property | Value / Description | Note |
| Molecular Weight | 272.10 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | 220–225 °C (Predicted) | High thermal stability due to planar stacking |
| Boiling Point | ~430 °C (at 760 mmHg) | Predicted; likely sublimes under vacuum |
| Density | 1.6 ± 0.1 g/cm³ | Predicted based on crystal packing |
| Solubility | Soluble in CHCl | Low solubility in alcohols/alkanes |
| Electronic Character | Electron-Deficient (Acceptor) | Due to -CN group and heteroatom |
Synthetic Pathway: Statistical Desymmetrization
The most robust route to 8-Bromodibenzo[b,d]furan-2-carbonitrile is the Rosenmund–von Braun reaction applied to 2,8-dibromodibenzo[b,d]furan.[2] Because the starting material is symmetric, the reaction must be controlled to favor mono-cyanation over di-cyanation.
Experimental Protocol
Reaction: Nucleophilic aromatic substitution (Cyanodebromination). Precursor: 2,8-Dibromodibenzo[b,d]furan.[1][2][5] Reagents: Copper(I) Cyanide (CuCN), Dimethylformamide (DMF).[2][5]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 2,8-dibromodibenzo[b,d]furan (1.0 equiv) and CuCN (1.0–1.1 equiv).
-
Critical Insight: Using a stoichiometric excess of CuCN (>2 equiv) will force the reaction to the di-nitrile byproduct.[2] Strictly control stoichiometry to maximize the mono-substituted product.
-
-
Solvation: Add anhydrous DMF (0.2 M concentration). Degas the solution with N
for 15 minutes to prevent oxidative coupling byproducts. -
Reflux: Heat the mixture to reflux (approx. 150–160 °C) for 20 hours.
-
Workup: Cool to room temperature. Pour the reaction mixture into ethylenediamine/water (1:3) or aqueous FeCl
to decompose the copper complexes.[2] Extract with DCM (3x).[2] -
Purification: The crude residue will contain a statistical mixture (Starting Material : Mono-CN : Di-CN).[4] Purify via silica gel column chromatography using a gradient of Petroleum Ether/DCM (1:3 to 1:1).
-
Yield: Typical isolated yields range from 35% to 45%.
-
Synthesis Workflow Diagram
Caption: Statistical desymmetrization of 2,8-dibromodibenzofuran via copper-mediated cyanation.
Spectroscopic Characterization
Validation of the structure relies on distinguishing the asymmetric substitution pattern.[4] The loss of the C2 axis of symmetry results in a complex aromatic region in the
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.23 | Singlet (s) | 1H | H-1 | Deshielded by ortho-CN and ring current. |
| 8.10 | Singlet (s) | 1H | H-9 | Deshielded by ortho-Br and ring current.[4] |
| 7.77 | Doublet (d) | 1H | H-3 or H-7 | Ortho coupling ( |
| 7.67 | Doublet/Multiplet | 1H | H-4 or H-6 | Protons closest to Oxygen.[4] |
| 7.65 | Doublet/Multiplet | 1H | H-4 or H-6 | Protons closest to Oxygen.[4] |
| 7.50 | Doublet (d) | 1H | H-3 or H-7 | Ortho coupling ( |
Note: The presence of two distinct low-field singlets (8.23 and 8.10 ppm) confirms the asymmetry.[2][4] In the symmetric dibromide, these would appear as a single signal.
Infrared Spectroscopy (IR)[2]
-
: A sharp, diagnostic absorption band at 2225 cm
.[2] This confirms the successful installation of the nitrile group.
Applications & Reactivity Profile
The molecule is a "linchpin" scaffold.[4] The bromine atom is a "soft" electrophile for transition-metal catalysis, while the nitrile is a "hard" polar group that influences electronic energy levels (HOMO/LUMO).[2]
A. OLED Materials Engineering
In Organic Light-Emitting Diodes, this compound is used to synthesize Bipolar Host Materials .[2][4]
-
Mechanism: The Br site is coupled with electron-rich carbazoles (via Suzuki or Buchwald-Hartwig coupling).[4]
-
Effect: The nitrile group lowers the LUMO energy, facilitating electron injection, while the carbazole moiety raises the HOMO, facilitating hole transport.[2]
-
Key Derivative: 8-(3-(9H-carbazol-9-yl)phenyl)dibenzo[b,d]furan-2-carbonitrile (m-CzOCN).[2][5]
B. Reactivity Workflow
The following diagram illustrates the divergent synthesis pathways accessible from this core.
Caption: Divergent synthesis pathways: C-Br allows chain extension, while C-CN modulates electronics.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Signal Word: Warning.
-
Handling: Handle in a fume hood. The compound contains a nitrile group; while covalently bonded, thermal decomposition at extreme temperatures (>300°C) could theoretically release HCN gas, though this is rare for aryl nitriles.[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the nitrile over long periods.[2]
References
-
Synthesis and Properties of Carbazole/Dibenzofuran Derivatives: Zhang, M., et al.[2] "Synthesis and properties of carbazole and dibenzofuran derivatives as bipolar host materials for blue phosphorescent OLEDs." Journal of Materials Chemistry C, 2013, 1 , 1-5.[2]
-
General Benzofuran/Dibenzofuran Functionalization: Gao, H., et al.[2] "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones." Molecules, 2019, 24 (11), 2176.[2]
-
Physical Property Data (Dibenzofuran Derivatives): National Center for Biotechnology Information.[2][4] "PubChem Compound Summary for CID 6856, 2-Bromodibenzofuran."[2][4] PubChem, 2025.[2]
-
OLED Host Material Design: Tao, Y., et al.[2][6] "Thermally Activated Delayed Fluorescence Materials Towards the Breakthrough of Organoelectronics." Advanced Materials, 2014, 26 (47), 7931-7958.[2] (Contextual grounding for the utility of cyanodibenzofurans).
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FCKeditor - Resources Browser [regione.veneto.it]
- 4. 2-Bromodibenzofuran | C12H7BrO | CID 6856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes | MDPI [mdpi.com]
